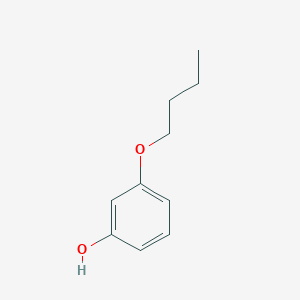

3-Butoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIJZDWQVCXVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172405 | |

| Record name | 3-Butoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-72-1 | |

| Record name | 3-Butoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18979-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Butoxyphenol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Butoxyphenol

Introduction

This compound, also known as resorcinol monobutyl ether, is an organic aromatic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, compiled from various sources. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Resorcinol Monobutyl Ether, m-butoxyphenol | [1][2] |

| CAS Number | 18979-72-1 | [1][3][2][4][5] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3][2][4][5][6] |

| Molecular Weight | 166.22 g/mol , 166.2170 g/mol | [1][2][4][5][6] |

| Purity | ≥96% (GC) | [2][5] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Solid, Liquid | [5][6][7] |

| Appearance | Colorless | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | |

| Density/Specific Gravity | 1.05 | [5] |

| Refractive Index | 1.52 | [5] |

| Flash Point | Not applicable | [7] |

| Storage | Store under Argon | [2] |

| Sensitivity | Air sensitive | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.

Infrared (IR) Spectroscopy

While specific IR spectra for this compound are not detailed here, general characteristics for phenols are well-established. Phenolic compounds typically exhibit a strong, broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching vibration.[8] The broadening is a result of intermolecular hydrogen bonding. Additionally, a C-O stretching absorption is expected to appear around 1050 cm⁻¹.[8] Aromatic C-H stretching can be observed around 3100 cm⁻¹, and characteristic aromatic ring vibrations (C=C stretching) are present in the 1500-1600 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for this compound is available through the National Institute of Standards and Technology (NIST) WebBook.[3][4] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure of this compound, likely involving cleavage of the butyl group and rearrangements of the aromatic ring. PubChem also lists major m/z peaks for this compound.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly provided in the search results. However, standardized methods are widely used in chemical research.

Determination of Melting Point

A calibrated melting point apparatus would be used. A small amount of the solid sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Purity by Gas Chromatography (GC)

The purity of this compound has been reported to be determined by Gas Chromatography (GC).[2][5]

Methodology:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column for the analysis of phenolic compounds.

-

Carrier Gas: Typically helium or nitrogen.

-

Temperature Program: An oven temperature program is set to ensure the separation of the analyte from any impurities.

-

Injection: A small volume of a dilute solution of this compound in a suitable solvent is injected into the instrument.

-

Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is compared to the total area of all peaks to determine the purity.

Spectroscopic Analysis

General Procedure for Acquiring Spectroscopic Data:

-

IR Spectroscopy: A thin film of the liquid sample or a KBr pellet of the solid sample is prepared and analyzed using a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

NMR Spectroscopy: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is prepared and analyzed in an NMR spectrometer.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[3]

Visualizations

Synthesis of 4-Butoxyphenol

While a specific synthesis for this compound was not detailed, a method for a related isomer, 4-butoxyphenol, is described. It can be synthesized from hydroquinone.[10][11] The following diagram illustrates a general synthetic pathway.

Caption: Synthetic pathway for 4-Butoxyphenol.

General Workflow for Chemical Characterization

The following diagram outlines a typical workflow for the characterization of a chemical compound like this compound.

Caption: Workflow for chemical characterization.

References

- 1. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Phenol, 3-butoxy- [webbook.nist.gov]

- 4. Phenol, 3-butoxy- [webbook.nist.gov]

- 5. labproinc.com [labproinc.com]

- 6. Phenol, 3-butoxy- | CymitQuimica [cymitquimica.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]

- 11. CN101205174A - Method for preparing p-alkoxy phenol - Google Patents [patents.google.com]

3-Butoxyphenol CAS number and molecular structure

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 3-butoxyphenol (CAS No: 18979-72-1), a key organic building block.[1] It details the compound's chemical and physical properties, molecular structure, a standard synthesis protocol, and its applications as a chemical intermediate, particularly in the context of research and drug development. Safety and handling information is also provided. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identification and Properties

This compound, also known as resorcinol monobutyl ether, is an aromatic organic compound.[2] Its properties make it a versatile intermediate in organic synthesis.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 18979-72-1[2][3] |

| Molecular Formula | C₁₀H₁₄O₂[2][4] |

| Molecular Weight | 166.22 g/mol [2][5] |

| IUPAC Name | This compound[2] |

| Synonyms | m-Butoxyphenol, Resorcinol monobutyl ether[2] |

| InChI | InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3[4] |

| InChIKey | VGIJZDWQVCXVNL-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=CC(=C1)O[5][6] |

Physicochemical Properties

| Property | Value |

| Physical State | Colorless to light orange/yellow clear liquid or solid[7][8] |

| Melting Point | 65-66 °C (solid form)[7] |

| Boiling Point | 269 °C[7] |

| Density | 1.05 g/cm³[8] |

| Refractive Index | 1.5230 - 1.5260[7] |

| Water Solubility | 1.37 g/L (at 30 °C)[7] |

| pKa | 9.61 ± 0.10 (Predicted)[7] |

Molecular Structure

This compound consists of a benzene ring substituted with a hydroxyl group (-OH) and a butoxy group (-O(CH₂)₃CH₃) at positions 1 and 3 (meta), respectively.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The most common and direct method for synthesizing aryl ethers like this compound is the Williamson ether synthesis.[9][10] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[9] For this compound, this is typically achieved by reacting resorcinol with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for similar aryl ether syntheses.[11][12]

Materials and Reagents:

-

Resorcinol (1,3-dihydroxybenzene)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the resorcinol mono-phenoxide.[11]

-

Alkyl Halide Addition: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.[11]

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain this temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may take several hours (typically 12-18 hours) to reach completion.[11]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the Synthesis and Purification of this compound.

Applications in Research and Drug Development

This compound serves as a valuable chemical intermediate in various fields.

-

Organic Synthesis: As a substituted phenol, it is a versatile building block.[] The hydroxyl group can be further functionalized, and the aromatic ring can undergo electrophilic substitution, allowing for the construction of more complex molecules.

-

Materials Science: One documented application is in the synthesis of advanced polymers. For instance, it has been used in the creation of benzoxazine composites, which are being investigated for applications such as space radiation shielding.[6]

-

Drug Development: Phenolic and ether moieties are common in pharmacologically active compounds. While specific drugs directly using this compound as a starting material are not broadly documented in introductory literature, its structure makes it a relevant intermediate for creating analogues of bioactive molecules.[][14] It can be used to introduce a moderately lipophilic butoxy-phenol group into a target molecule, potentially influencing its solubility, membrane permeability, and metabolic stability.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

-

GHS Pictogram: Warning[2]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: The compound is noted to be air-sensitive and should be stored under an inert atmosphere, such as argon.[1]

Spectral Data Interpretation

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption for the O-H stretch of the phenolic group around 3300-3600 cm⁻¹.[15] A strong C-O stretching absorption for the ether linkage will appear around 1200-1250 cm⁻¹ (aryl-alkyl ether) and another for the alcohol C-O bond around 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[16]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons (typically 6.5-7.5 ppm), a singlet for the phenolic -OH proton (which can be exchangeable with D₂O), and signals for the butyl chain protons, including a triplet for the -OCH₂- group around 3.9-4.1 ppm.[17]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z = 166.[3] Common fragmentation patterns for phenols and ethers would be expected, including cleavage of the butyl group.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 3-butoxy- [webbook.nist.gov]

- 4. Phenol, 3-butoxy- [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 18979-72-1 [chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 14. francis-press.com [francis-press.com]

- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Butoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Butoxyphenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for structural elucidation and quality control.

Core Spectroscopic Data

The spectroscopic data presented herein has been compiled from various spectral databases and is presented in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | m | 1H | Ar-H |

| ~6.50 | m | 3H | Ar-H |

| ~3.95 | t | 2H | -OCH₂- |

| ~1.75 | m | 2H | -OCH₂CH ₂- |

| ~1.48 | m | 2H | -CH₂CH ₂CH₃ |

| ~0.98 | t | 3H | -CH₃ |

| ~5.0-6.0 | br s | 1H | Ar-OH |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

| Chemical Shift (ppm) | Assignment |

| ~159.0 | C-O (ether) |

| ~156.0 | C-OH |

| ~130.0 | Ar-CH |

| ~108.0 | Ar-CH |

| ~106.0 | Ar-CH |

| ~102.0 | Ar-CH |

| ~68.0 | -OCH₂- |

| ~31.5 | -OCH₂C H₂- |

| ~19.5 | -CH₂C H₂CH₃ |

| ~14.0 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Strong, Broad | O-H stretch (phenolic) |

| ~2960, 2930, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1210 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound was obtained using electron ionization (EI).[2]

| m/z | Relative Abundance (%) | Assignment |

| 166 | ~40 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [M - C₄H₈]⁺ |

| 82 | ~15 | |

| 57 | ~10 | [C₄H₉]⁺ |

| 41 | ~20 | |

| 29 | ~15 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

Instrument: Varian A-60 NMR Spectrometer or equivalent.[3]

-

¹H NMR:

-

Spectrometer frequency: 60 MHz or higher.

-

A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Spectrometer frequency: 15 MHz or higher.

-

Proton decoupling was employed to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Sample Preparation:

The IR spectrum was recorded using a thin film of the neat liquid sample.

-

A small drop of this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

The plates were gently pressed together to form a thin, uniform film.

Instrumentation and Data Acquisition:

-

Instrument: Bruker IFS 85 FT-IR spectrometer or equivalent.[3]

-

Technique: Fourier Transform Infrared (FT-IR) spectroscopy.

-

Spectral Range: 4000-400 cm⁻¹.

-

The spectrum was recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

-

GC Column: A suitable capillary column (e.g., DB-5ms) was used for the separation of the compound.

-

Carrier Gas: Helium.

-

Mass Analyzer: Quadrupole or ion trap mass analyzer.

-

Data Acquisition: The mass spectrum was recorded by scanning a range of mass-to-charge ratios (e.g., m/z 20-200).

Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Butoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-butoxyphenol, a valuable intermediate in the development of various pharmaceutical compounds. The document details the core synthetic methodologies, including the classic Williamson ether synthesis and the modern Buchwald-Hartwig C-O coupling reaction. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Core Synthesis Pathways

The synthesis of this compound primarily relies on the formation of an ether linkage at one of the hydroxyl groups of resorcinol. The two main strategies to achieve this are the Williamson ether synthesis and the Buchwald-Hartwig ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and well-established method for preparing ethers.[1][2] This S(_N)2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.[2] In the context of this compound synthesis, resorcinol is the phenolic starting material, and a butyl halide, such as 1-bromobutane, serves as the alkylating agent.

A crucial challenge in the synthesis of this compound from resorcinol is achieving selective mono-alkylation, as the starting material possesses two hydroxyl groups. The formation of the diether byproduct, 1,3-dibutoxybenzene, can reduce the yield of the desired product. Strategies to favor mono-alkylation include using a specific molar ratio of reactants and carefully selecting the base and solvent.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Experimental Data Summary

| Parameter | Value (for 3-Methoxyphenol) | Reference |

| Starting Material | Resorcinol | [3] |

| Alkylating Agent | Dimethyl sulfate | [3] |

| Base | Sodium hydroxide | [3] |

| Solvent | Toluene-water | [3] |

| Catalyst | Tetrabutylammonium bromide (TBAB) | [3] |

| Reactant Ratio (Resorcinol:Alkylating Agent) | 1:1.2 | [3] |

| Reaction Temperature | 80°C | [3] |

| Reaction Time | 8 hours | [3] |

| Yield | 66% | [3] |

| Purity | >96% (GC) | [3] |

Detailed Experimental Protocol (Adapted from 3-Methoxyphenol Synthesis)

This protocol is adapted from a procedure for the synthesis of 3-methoxyphenol and is expected to be highly applicable for the synthesis of this compound with minor modifications.[3]

-

Materials:

-

Resorcinol

-

1-Bromobutane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Ice acetic acid

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add resorcinol (0.1 mol), TBAB (0.5g), 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.

-

Stir the mixture and heat to 80°C.

-

Add 1-bromobutane (0.12 mol) dropwise to the reaction mixture.

-

After the addition is complete, continue the reaction at 80°C for 8 hours.

-

Cool the reaction mixture and adjust the pH to a weakly acidic range with ice acetic acid.

-

Separate the organic phase and extract the aqueous phase with 25 mL of toluene.

-

Combine the organic phases, wash with water and then with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Workflow for Williamson Ether Synthesis

Caption: Experimental Workflow for Williamson Ether Synthesis.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers, providing a modern alternative to the Williamson ether synthesis.[4][5] This methodology allows for the formation of a C-O bond between an aryl halide (or triflate) and an alcohol.[6] For the synthesis of this compound, this would involve the coupling of a 3-halo-phenol (e.g., 3-bromophenol) with butanol or, alternatively, 3-butoxy-bromobenzene with a hydroxide source.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success and can influence reaction rates and yields.[6]

Reaction Scheme:

Caption: Buchwald-Hartwig Synthesis of this compound.

Experimental Data Summary

Detailed experimental data for the Buchwald-Hartwig synthesis of this compound is not currently available in the public domain. However, general conditions for similar C-O coupling reactions are presented below.

| Parameter | General Conditions |

| Aryl Halide/Triflate | Aryl bromide or iodide |

| Alcohol | Primary or secondary alcohol |

| Catalyst | Palladium(II) acetate or Pd₂(dba)₃ |

| Ligand | Phosphine-based (e.g., BINAP, DPPF) |

| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) |

| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) |

| Temperature | 25°C to >100°C |

Conceptual Experimental Protocol (Buchwald-Hartwig)

This protocol is a conceptual outline based on general procedures for Buchwald-Hartwig C-O coupling reactions.

-

Materials:

-

3-Bromophenol

-

Butanol

-

Palladium(II) acetate

-

A suitable phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by 3-bromophenol and butanol.

-

Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-110°C) with stirring for a specified time (e.g., 12-24 hours), monitoring the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Logical Workflow for Buchwald-Hartwig Synthesis

Caption: Logical Workflow for Buchwald-Hartwig Synthesis.

Conclusion

Both the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling reaction represent viable pathways for the synthesis of this compound. The Williamson method is a classic, cost-effective approach, though it may present challenges in achieving high selectivity for mono-alkylation. The Buchwald-Hartwig reaction offers a modern alternative with potentially higher selectivity and functional group tolerance, albeit with higher catalyst costs. The choice of synthetic route will depend on factors such as the desired scale of production, cost considerations, and the specific requirements for purity and yield. This guide provides the foundational knowledge for researchers to select and optimize the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Synthesis of 3-Butoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 3-butoxyphenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis of this molecule, also known as resorcinol monobutyl ether, presents a challenge in achieving selective mono-O-alkylation of the resorcinol core. This document details the most common starting materials, reaction protocols, and comparative quantitative data to assist researchers in selecting and optimizing a synthetic strategy.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly relies on the formation of an ether linkage at one of the two hydroxyl groups of resorcinol. The choice of starting materials is critical and directly influences the synthetic approach. The most prevalent methods include the Williamson ether synthesis, direct alkylation of resorcinol, and to a lesser extent, the Ullmann condensation.

Key Starting Materials:

-

Resorcinol (1,3-dihydroxybenzene): The most common and cost-effective starting material. The primary challenge lies in achieving selective mono-alkylation to avoid the formation of the diether byproduct, 1,3-dibutoxybenzene.

-

1-Bromobutane or 1-Iodobutane: The typical alkylating agents used to introduce the butyl group. 1-Bromobutane is generally preferred due to its lower cost and sufficient reactivity.

-

3-Halophenols (e.g., 3-Iodophenol, 3-Bromophenol): These can be used in coupling reactions like the Ullmann condensation with butanol or a butoxide salt.

-

Butanol: Used as the source of the butyl group, particularly in reactions like the Ullmann condensation.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as desired yield, purity requirements, scalability, and available starting materials. The following table summarizes the key quantitative data for the primary synthetic methods.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Solvent(s) | Reaction Temperature | Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Williamson Ether Synthesis | Resorcinol, 1-Bromobutane | Base (e.g., K₂CO₃, NaOH, NaH) | Acetone, Ethanol, DMF | Reflux | 12-24 hours | Moderate to High | Good to Excellent | Well-established, versatile, good yields possible with optimization. | Formation of 1,3-dibutoxybenzene byproduct requires careful control of stoichiometry and reaction conditions. |

| Direct Alkylation | Resorcinol, 1-Butanol | Acid Catalyst (e.g., H₂SO₄, solid acids) | Toluene (with azeotropic removal of water) | High Temperature | Several hours | Variable | Moderate | Potentially more atom-economical. | Often requires harsh conditions, can lead to a mixture of products including C-alkylated byproducts. |

| Ullmann Condensation | 3-Iodophenol, Butanol | Copper Catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | DMSO, DMF | High Temperature | 12-24 hours | Moderate | Good | Useful for specific substrates where Williamson synthesis is not effective. | Requires a pre-functionalized starting material (3-halophenol), copper catalyst can be difficult to remove. |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound from Resorcinol and 1-Bromobutane

This is the most frequently employed method for the synthesis of this compound. The key to a successful synthesis is the selective mono-alkylation of resorcinol.

Materials and Reagents:

-

Resorcinol

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (0.9-1.1 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30-60 minutes to facilitate the formation of the monophenoxide. Using a slight excess of resorcinol can favor mono-alkylation.

-

Addition of Alkylating Agent: Add 1-bromobutane (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which will likely contain some unreacted resorcinol and the 1,3-dibutoxybenzene byproduct, can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Ullmann Condensation for the Synthesis of this compound

This method provides an alternative route, particularly if 3-halophenols are readily available.

Materials and Reagents:

-

3-Iodophenol

-

Butanol

-

Copper(I) Iodide (CuI)

-

L-proline

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add 3-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Addition of Solvent and Reagent: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous DMSO and butanol (1.5 equivalents).

-

Reaction: Heat the reaction mixture to 90-120 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Logical Relationship of Synthetic Pathways

This diagram illustrates the relationship between the starting materials and the primary synthetic routes to this compound.

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the Williamson ether synthesis, with careful control of reaction conditions to favor mono-alkylation. While direct alkylation and the Ullmann condensation present viable alternatives, they often come with challenges such as harsh conditions or the need for more specialized starting materials. The detailed protocols and comparative data in this guide are intended to provide a solid foundation for researchers to successfully synthesize this compound for their drug discovery and development endeavors. Further optimization of the presented methods may be necessary to achieve desired yields and purity on a larger scale.

3-Butoxyphenol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Butoxyphenol

Introduction

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 18979-72-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This compound is a chemical that requires careful management due to its potential health hazards. Adherence to strict safety protocols is mandatory to minimize risk and ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is crucial to understand its specific hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification Summary: According to available safety data, this compound and its isomers present significant health risks. It is classified as toxic if it comes into contact with the skin, if inhaled, or if swallowed.[2] It is also known to cause severe skin burns and serious eye damage.[2] There is suspicion that it may cause genetic defects, and it may cause damage to organs through prolonged or repeated exposure.[2]

Signal Word: Danger [3]

Hazard Pictograms:

-

Acute Toxicity (skull and crossbones)

-

Corrosion (corrosion)

-

Health Hazard (exploding chest)

The following table summarizes the GHS hazard classifications for compounds in this class.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic or Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

| Skin Corrosion/Irritation | Category 1B / Category 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 1 / Category 2 | H318/H319: Causes serious eye damage or Causes serious eye irritation[2][4] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [4] |

| Molecular Weight | 166.22 g/mol | [4] |

| Physical Form | Solid | |

| CAS Number | 18979-72-1 | [4] |

| InChIKey | VGIJZDWQVCXVNL-UHFFFAOYSA-N | [4] |

| Storage Class | 11 - Combustible Solids |

Handling and Storage

4.1 Safe Handling Procedures Proper handling techniques are critical to prevent exposure.

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of handling.[3]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

General Precautions: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[5] Avoid the formation of dust and aerosols.[6] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

4.2 Storage Requirements

-

Conditions: Store in a dry, cool, and well-ventilated place.[5] Keep containers tightly closed when not in use.[5] The substance should be handled and stored under an inert gas and is known to be light-sensitive.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[7] A face shield may be necessary if there is a risk of splashing.[7]

-

Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[7] Gloves should be inspected before use and replaced if damaged.[7] A lab coat or other protective clothing must be worn to prevent skin contact.[7]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][7]

Caption: Logical workflow for donning Personal Protective Equipment (PPE).

First Aid Measures

In case of exposure, immediate action is crucial. Always show the Safety Data Sheet (SDS) to the attending medical personnel.[6]

-

Inhalation: Move the exposed individual to fresh air immediately.[3] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15-20 minutes.[3][5] Seek immediate medical attention.[5] For phenol-type compounds, decontamination with polyethylene glycol (PEG) 300 or 400 after initial water flushing is recommended.[8][9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][6] Fight larger fires with water spray.[2]

-

Special Hazards: In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide can be released.[2][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release Measures

In the event of a spill, a systematic response is required to ensure safety and minimize environmental contamination.

-

Personal Precautions: Evacuate the area immediately.[7] Wear appropriate personal protective equipment (see Section 5.0) to avoid contact with the substance and inhalation of dust or vapors.[2][6] Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[2][6] Inform the relevant authorities if seepage into a water course or sewage system occurs.[2]

-

Containment and Cleanup: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[7] Carefully sweep up or shovel the material into suitable, closed containers for disposal.[6] Avoid creating dust.[6] Clean the spill area thoroughly after material pickup is complete.[7]

Caption: A logical workflow for responding to a this compound spill.

Waste Disposal

Dispose of contaminated materials and surplus chemicals in accordance with all applicable federal, state, and local environmental regulations.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Do not allow the product to enter drains.[6]

Experimental Protocols Cited in Safety Assessments

The toxicological data summarized in this guide are derived from standardized tests, although specific, detailed experimental protocols are not typically included in Safety Data Sheets. The hazard classifications are based on results from studies such as:

-

Acute Toxicity Studies (Oral, Dermal, Inhalation): These experiments determine the lethal dose (LD50) or lethal concentration (LC50) of a substance. For example, the oral LD50 for phenol in rats is cited as 317 mg/kg.[3]

-

Skin and Eye Irritation/Corrosion Tests: These protocols, often involving animal models, assess the potential of a substance to cause reversible or irreversible damage to the skin and eyes upon contact.

-

Mutagenicity Assays: In vitro tests are used to determine if a substance can cause genetic mutations.[3]

Researchers should consult specialized toxicological databases for detailed methodologies of these and other relevant safety assessment experiments.

References

- 1. hmdb.ca [hmdb.ca]

- 2. itwreagents.com [itwreagents.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C10H14O2 | CID 87876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. angenechemical.com [angenechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 9. First aid guidance - Department of Biology, University of York [york.ac.uk]

Solubility of 3-Butoxyphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Butoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is an organic compound with a molecular structure that suggests its potential utility in various applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A fundamental physicochemical property governing its application is its solubility in different organic solvents. Solubility data is critical for a range of processes, including reaction condition optimization, product purification, formulation development, and predicting bioavailability.[1]

This guide outlines the established experimental procedures for determining the thermodynamic solubility of this compound. The methodologies described herein are based on standard practices for phenolic compounds.[2]

Theoretical Background: Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The key molecular features of this compound that influence its solubility are:

-

The Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor. It will favor interactions with polar and protic solvents.[3]

-

The Butoxy Group (-O(CH₂)₃CH₃): This alkyl ether group introduces a nonpolar, hydrophobic character to the molecule.

-

The Benzene Ring: The aromatic ring is also predominantly nonpolar and can engage in π-π stacking interactions.[3]

The interplay of these functional groups will determine the extent to which this compound dissolves in solvents of varying polarities. Generally, it is expected to be soluble in many common organic solvents.[4][5]

Experimental Determination of Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[6][7] This technique involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[1]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.[7]

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.

-

Analytical Quantification Methods

HPLC is a highly specific and sensitive method for quantifying the concentration of phenolic compounds.[9][10]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous phase (e.g., water with a small amount of acid like phosphoric or acetic acid).[9][11]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Detection: UV detector set at a wavelength where this compound has maximum absorbance.[12]

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.[13]

UV-Vis spectroscopy is a simpler and faster method for quantification, suitable if this compound is the only absorbing species in the solution at the chosen wavelength.[14][15]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax). Aromatic compounds typically show strong absorbance in the UV region.[16]

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.[17]

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Calculate Concentration: Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the diluted sample. Remember to account for the dilution factor to calculate the solubility in the original saturated solution.[14]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | Experimental Data | Experimental Data |

| Acetone | 5.1 | Experimental Data | Experimental Data |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data |

| Toluene | 2.4 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data |

| Dichloromethane | 3.1 | Experimental Data | Experimental Data |

| Hexane | 0.1 | Experimental Data | Experimental Data |

Note: This table is a template. The user should populate it with their experimentally determined data.

Visualizing the Experimental Workflow

A diagram of the experimental workflow provides a clear, at-a-glance understanding of the process.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 5. chembk.com [chembk.com]

- 6. enamine.net [enamine.net]

- 7. scribd.com [scribd.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. phcogres.com [phcogres.com]

- 14. longdom.org [longdom.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. researchgate.net [researchgate.net]

- 17. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Thermal Stability of 3-Butoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyphenol, a member of the alkoxy-substituted phenol family, possesses a chemical structure that lends itself to applications in various fields, including organic synthesis and potentially as an intermediate in the development of pharmaceuticals and other specialty chemicals. The thermal stability of such a compound is a critical parameter, dictating its storage conditions, handling procedures, and viability in manufacturing processes that may involve elevated temperatures. Understanding the thermal decomposition profile, including the onset of degradation and the nature of the decomposition products, is paramount for ensuring safety, process efficiency, and the purity of the final products.

This technical guide outlines the standard methodologies for evaluating the thermal stability of compounds like this compound and presents a hypothetical thermal profile based on data from analogous phenolic ethers.

Physicochemical Properties of Alkoxy-Substituted Phenols

A summary of key physicochemical properties for alkoxy-substituted phenols, which are relevant to their thermal behavior, is presented in Table 1. These properties provide a baseline for understanding how this compound is likely to behave under thermal stress.

Table 1: Physicochemical Properties of Representative Alkoxy-Substituted Phenols

| Property | 3-Methoxyphenol | 2-Ethoxyphenol | 4-Ethoxyphenol | This compound (Predicted) |

| Molecular Formula | C₇H₈O₂ | C₈H₁₀O₂ | C₈H₁₀O₂ | C₁₀H₁₄O₂ |

| Molecular Weight | 124.14 g/mol | 138.16 g/mol | 138.17 g/mol | 166.22 g/mol |

| Boiling Point | 243 °C | 216-217 °C[1] | No data available | Higher than ethoxy analogs |

| Flash Point | No data available | 91 °C[1] | No data available | Likely > 100 °C |

| Appearance | Liquid | Liquid | Solid | Liquid/Solid |

Note: Data for this compound is predicted based on trends observed in homologous series.

Experimental Protocols for Thermal Stability Analysis

A multi-faceted approach is typically employed to comprehensively assess the thermal stability of a chemical compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the decomposition temperature of a material.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range of ambient to 600 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

References

Potential research areas for substituted phenols

An In-depth Technical Guide to Potential Research Areas for Substituted Phenols

For: Researchers, Scientists, and Drug Development Professionals

This guide outlines key, high-impact research areas for substituted phenols, a versatile class of molecules with significant potential in medicine, materials science, and green chemistry. The content herein provides a technical foundation, detailing promising avenues of investigation, quantitative data from recent studies, and comprehensive experimental protocols for reproducible research.

Section 1: Drug Discovery and Development

The phenolic scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Current research is focused on leveraging this motif to develop highly selective and potent therapeutic agents, particularly in oncology.

Targeted Oncology: Substituted Phenols as Kinase Inhibitors

Receptor Tyrosine Kinases (RTKs) are critical regulators of cellular processes, and their deregulation is a hallmark of many cancers. Substituted phenols have emerged as a foundational scaffold for potent and selective RTK inhibitors.

A key area of interest is the inhibition of the RET (Rearranged during Transfection) kinase, a driver in medullary thyroid cancer and non-small cell lung cancer.[3] Research focuses on designing 2-substituted phenol quinazolines to enhance potency and improve selectivity against other kinases like KDR (VEGFR2), the inhibition of which can lead to dose-limiting toxicities.[4]

Signaling Pathway Diagram

Caption: Inhibition of the RET signaling cascade by a substituted phenol-based kinase inhibitor.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of a reference RET inhibitor, demonstrating the potency achievable with this class of compounds.

| Compound | Assay Type | Target | IC₅₀ (µM) | Notes |

| Ret-IN-26 | Biochemical | Wild-Type RET Kinase | 0.33 | Published IC₅₀ value. |

| Ret-IN-26 | Cellular Viability | TT (RET C634W) | ~0.5 | Potency in RET-mutant medullary thyroid cancer cells. |

| Ret-IN-26 | Cellular Viability | MZ-CRC-1 (RET M918T) | ~0.7 | Potency in RET-mutant medullary thyroid cancer cells. |

| Ret-IN-26 | Cellular p-RET | p-RET (Tyr905) | ~0.4 | Concentration for 50% inhibition of RET autophosphorylation. |

| Data is illustrative and sourced from reference materials.[5] |

Experimental Protocols

Protocol 1.1: Biochemical RET Kinase Inhibition Assay (ADP-Glo™ Method) [3][6][7] This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.

-

Reagent Preparation :

-

Kinase Buffer : 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.

-

Inhibitor Dilution : Prepare serial dilutions of the test compound (e.g., 2-substituted phenol quinazoline) in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Enzyme Preparation : Dilute purified recombinant RET kinase (amino acids 658-end) to the desired working concentration in kinase buffer.

-

Substrate/ATP Mixture : Prepare a 2X solution of a suitable peptide substrate (e.g., IGF-1Rtide) and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for RET.

-

-

Assay Procedure (384-well plate format) :

-

Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the diluted RET enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection :

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 1.2: Synthesis of 2-Aryl-Quinazolin-4(3H)-ones [8][9] A general method for synthesizing the quinazolinone core involves the aerobic oxidative cyclization of an appropriate aldehyde and anthranilamide.

-

Reaction Setup : In a flask open to the air, dissolve anthranilamide (1.0 mmol) and a substituted benzaldehyde (e.g., a 2-hydroxybenzaldehyde derivative, 1.2 mmol) in DMSO.

-

Reaction : Heat the mixture at a specified temperature (e.g., 100-120°C) and monitor the reaction progress using TLC.

-

Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted quinazolinone.

Phenolic Derivatives as Antioxidant and Cytotoxic Agents

Natural phenols, particularly those from marine sources like bromophenols, are potent antioxidants and serve as scaffolds for developing novel anticancer agents.[10][11] Their mechanism often involves direct free radical scavenging and the induction of apoptosis in cancer cells. Research in this area focuses on synthesizing derivatives (e.g., through methylation or acetylation of hydroxyl groups) to modulate activity and improve drug-like properties.[11]

Quantitative Data: Cytotoxicity of Bromophenol Derivatives

The following table presents IC₅₀ values for representative bromophenol derivatives against various human cancer cell lines, showcasing their cytotoxic potential.

| Compound Class | Cell Line | IC₅₀ (µM) |

| Bromophenol-Indolin-2-one Hybrid | A549 (Lung) | 1.47 - 4.12 |

| Bromophenol-Indolin-2-one Hybrid | Bel7402 (Liver) | 5.95 - 45.39 |

| Bromophenol-Indolin-2-one Hybrid | HeLa (Cervical) | 9.07 - 73.69 |

| Bromophenol-Indolin-2-one Hybrid | HCT116 (Colon) | 12.83 |

| Data is a representative range compiled from literature.[4][12] |

Experimental Protocols

Protocol 1.3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [13] This assay measures the capacity of a compound to act as a free radical scavenger.

-

Reagent Preparation :

-

DPPH Stock Solution (0.1 mM) : Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store in a dark, airtight container at 4°C.

-

Test Samples : Prepare a stock solution of the phenolic compound in methanol or DMSO. Create a series of dilutions from this stock.

-

Standard : Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.

-

-

Assay Procedure (96-well plate format) :

-

Add 20 µL of the test sample or standard at various concentrations to the wells.

-

Add 180 µL of the DPPH working solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader. A blank containing only the solvent and DPPH solution is also measured.

-

-

Data Analysis :

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the percentage of scavenging against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 1.4: MTT Cell Viability/Cytotoxicity Assay [2][14][15][16] This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test phenolic compound in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells (DMSO at the highest concentration used).

-

Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of compound concentration to determine the IC₅₀ value.

Section 2: Advanced Materials and Polymer Science

Substituted phenols are indispensable in material science, serving as powerful stabilizers and, increasingly, as sustainable building blocks for advanced polymers.

Hindered Phenols as High-Performance Polymer Stabilizers

Phenolic antioxidants, particularly sterically hindered phenols, are essential additives for preventing the oxidative degradation of polymers like polypropylene and polyethylene.[17] They function by donating a hydrogen atom to terminate the free-radical chain reactions that lead to material failure.[17] A key research area is the development of novel, low-volatility, high-activity phenolic antioxidants for demanding applications.

Workflow Diagram

Caption: Mechanism of polymer stabilization by hindered phenolic antioxidants.

Quantitative Data: Oxidative Stability

The Oxidative Induction Time (OIT) is a key metric for assessing the effectiveness of stabilizers. A longer OIT indicates greater resistance to oxidation.

| Polymer Sample | Stabilizer | Isothermal Test Temp. (°C) | OIT (minutes) |

| Polypropylene (PP) | None | 210 | < 1 |

| PP | Hydroxytyrosol (0.1%) | 210 | ~15 |

| PP | α-tocopherol (0.1%) | 210 | ~25 |

| PP | Irganox 1076 (0.1%) | 210 | ~45 |

| Data is illustrative and sourced from reference materials.[18] |

Experimental Protocol

Protocol 2.1: Oxidative Induction Time (OIT) Measurement by DSC [18][19][20] This method determines the time until the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere.

-

Sample Preparation : Place a small, representative sample (5-10 mg) of the polymer (containing the phenolic antioxidant) into an open aluminum DSC pan. A reference pan is left empty.

-

Instrument Setup : Place the sample and reference pans into the Differential Scanning Calorimeter (DSC).

-

Heating Phase : Heat the sample to the desired isothermal test temperature (e.g., 210°C for polypropylene) at a rapid rate (e.g., 20 K/min) under an inert nitrogen atmosphere (purge rate ~50 mL/min).

-

Isothermal Phase (Inert) : Hold the sample at the isothermal test temperature for a short period (e.g., 5 minutes) to allow the temperature to stabilize.

-

Oxidative Phase : Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the start of the measurement time (t₀).

-

Data Acquisition : Record the heat flow signal as a function of time. The onset of oxidation is marked by a sharp exothermic deviation from the baseline.

-

Data Analysis : The OIT is determined as the time from the initial switch to oxygen (t₀) to the onset of the exothermic oxidation peak. This is typically calculated as the intersection point of the extrapolated baseline and the tangent of the exothermic peak.

Bio-Phenols as Sustainable Monomers for Polymer Synthesis

There is a significant research thrust towards replacing petroleum-based phenol in resins with sustainable alternatives derived from biomass, such as lignin.[14][21] Lignin, a complex natural polymer rich in phenolic structures, can be depolymerized and used to synthesize lignin-phenol-formaldehyde (LPF) resins.[21][22][23] This approach reduces environmental impact and can lead to materials with enhanced properties like higher rigidity and thermal stability.[21]

Experimental Protocol

Protocol 2.2: Synthesis of Lignin-Phenol-Formaldehyde (LPF) Resole Resin [22][24][25] This protocol describes a method for synthesizing a thermosetting phenolic resin where a portion of the petroleum-based phenol is substituted with lignin.

-

Reagents : Lignin (e.g., Kraft or Organosolv), Phenol, Formaldehyde (37% solution), Sodium Hydroxide (NaOH, catalyst).

-

Reaction Setup :

-

The molar ratio of total phenols (lignin + phenol) to formaldehyde is typically set around 1:2.2. A substitution level of 50 wt% of phenol with lignin is common.

-

To a three-necked flask equipped with a condenser, mechanical stirrer, and thermometer, add the calculated amounts of phenol, lignin, one-third of the total formaldehyde, and NaOH solution (e.g., 50 wt%).

-

-

Polymerization (Staged Addition) :

-

Stage 1 : Heat the mixture to 85°C while stirring and maintain for 50-60 minutes. This allows for the initial methylolation of the phenolic rings.

-

Stage 2 : Add the second third of the formaldehyde and NaOH solution to the flask. Continue the reaction at 85°C for another 60 minutes.

-

Stage 3 : Add the final third of the formaldehyde and NaOH solution. Continue the reaction at 85°C for another 50 minutes to advance the resin to the desired viscosity.

-

-

Cooling and Characterization : Cool the mixture to room temperature. The resulting LPF resin can be characterized for properties such as viscosity, solid content, free phenol content, and thermal properties (via DSC or TGA).

Section 3: Catalysis and Green Chemistry

The transformation of substituted phenols using selective catalytic methods is a cornerstone of green chemistry, enabling the efficient synthesis of valuable chemicals from simple feedstocks.

Selective Catalytic Oxidation of Phenols

The selective oxidation of alkylated phenols is a critical industrial process for producing quinones, which are key intermediates for vitamins (e.g., Vitamin E) and other fine chemicals.[26][27] Research is focused on developing robust, reusable heterogeneous catalysts and using environmentally benign oxidants like molecular oxygen (O₂) to replace stoichiometric, waste-generating reagents.[26][27]

Experimental Protocol

Protocol 3.1: Synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) [26][27][28][29] This protocol describes the selective oxidation of 2,3,6-trimethylphenol (TMP), a key step in the synthesis of a Vitamin E precursor.

-

Catalyst System : A copper(II) chloride catalyst in an ionic liquid or a heterogeneous Co-N-C material can be used.

-